molecular formula C14H12N2O3 B13378860 2-[(3,4-Dihydroxybenzylidene)amino]benzamide

2-[(3,4-Dihydroxybenzylidene)amino]benzamide

Cat. No.: B13378860
M. Wt: 256.26 g/mol
InChI Key: AFYXSRSPVGUSAK-UHFFFAOYSA-N
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Description

2-[(3,4-Dihydroxybenzylidene)amino]benzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of both benzamide and dihydroxybenzylidene groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dihydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-aminobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dihydroxybenzylidene)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(3,4-Dihydroxybenzylidene)amino]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dihydroxybenzylidene)amino]benzamide is unique due to its specific arrangement of hydroxyl groups, which influences its reactivity and biological activity. This specific structure allows for unique interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O3/c15-14(19)10-3-1-2-4-11(10)16-8-9-5-6-12(17)13(18)7-9/h1-8,17-18H,(H2,15,19)

InChI Key

AFYXSRSPVGUSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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